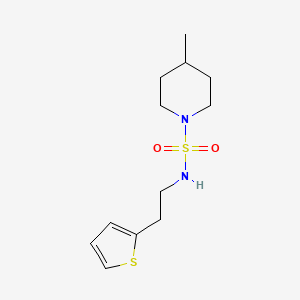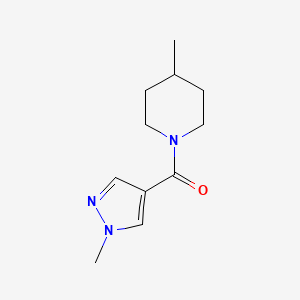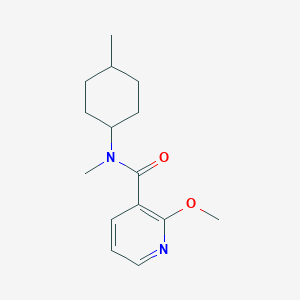
N,N-Dimethyl-6-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-6-quinolinecarboxamide (DMQX) is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinolinecarboxamides and is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor in the brain.
Mécanisme D'action
N,N-Dimethyl-6-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, which means that it binds to the same site as glutamate, the natural ligand of the receptor, and prevents its activation. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor, which can have various effects depending on the brain region and the experimental conditions.
Biochemical and physiological effects:
The blockade of the AMPA receptor by N,N-Dimethyl-6-quinolinecarboxamide can have both acute and long-term effects on neuronal function and behavior. Acutely, N,N-Dimethyl-6-quinolinecarboxamide can induce seizures, impair memory, and alter motor activity in animal models. Long-term exposure to N,N-Dimethyl-6-quinolinecarboxamide can lead to changes in synaptic plasticity, such as a decrease in the number of AMPA receptors and alterations in the morphology of dendritic spines.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-6-quinolinecarboxamide has several advantages as a research tool, such as its high potency and selectivity for the AMPA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N,N-Dimethyl-6-quinolinecarboxamide also has some limitations, such as its short duration of action, which requires frequent administration in some experimental paradigms, and its potential off-target effects on other glutamate receptors.
Orientations Futures
There are several future directions for the use of N,N-Dimethyl-6-quinolinecarboxamide in scientific research. One area of interest is the role of the AMPA receptor in synaptic plasticity and learning and memory in different brain regions and developmental stages. Another area of interest is the potential therapeutic use of N,N-Dimethyl-6-quinolinecarboxamide in neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Finally, there is a need for the development of more selective and long-acting AMPA receptor antagonists that can be used in preclinical and clinical studies.
Méthodes De Synthèse
N,N-Dimethyl-6-quinolinecarboxamide can be synthesized by a multi-step process involving the reaction of 6-chloroquinoline-3-carboxylic acid with dimethylamine and subsequent reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by chromatography.
Applications De Recherche Scientifique
N,N-Dimethyl-6-quinolinecarboxamide has been widely used in scientific research for its ability to selectively block the AMPA receptor. This receptor plays a crucial role in synaptic plasticity, which is the mechanism underlying learning and memory. By blocking the AMPA receptor, N,N-Dimethyl-6-quinolinecarboxamide can be used to study the role of this receptor in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N,N-dimethylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVWTYDZXLWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-6-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)




![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)





![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)

